molecular formula C4H5F3O B3055737 1,1,1-Trifluorobut-3-en-2-ol CAS No. 666-33-1

1,1,1-Trifluorobut-3-en-2-ol

Cat. No. B3055737
CAS RN: 666-33-1
M. Wt: 126.08 g/mol
InChI Key: WYTUDWNSOPEAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluorobut-3-en-2-ol is a colorless liquid with a pungent odor . It is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals . It is also used as an intermediate in the production of other organic compounds, such as flavors and fragrances .


Synthesis Analysis

Several approaches for the synthesis of the parent pyrazoles were evaluated, and the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1) with methyl hydrazine hydrochloride (2) was scaled to provide access to the desired compounds .


Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluorobut-3-en-2-ol is C4H5F3O . The molecular weight is 126.08 . The structure of the compound includes a trifluoromethyl group (-CF3), a butene group (-C4H6), and a hydroxyl group (-OH).


Chemical Reactions Analysis

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .


Physical And Chemical Properties Analysis

The boiling point of 1,1,1-Trifluorobut-3-en-2-ol is 89-90 °C . The density is 1.220 g/mL at 25 °C . The refractive index is n20/D 1.4740 . The compound is also characterized by a pKa value of 11.17±0.10 .

Scientific Research Applications

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, though not directly 1,1,1-Trifluorobut-3-en-2-ol, is closely related and has been extensively used in organic synthesis. Its applications include electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, which can be detected and studied using spectral methods. This acid serves as a convenient reagent for synthesizing new organic compounds due to the experimental simplicity and efficiency of reactions it promotes (Kazakova & Vasilyev, 2017).

Fluoride in Synthesis

Fluoride, particularly in the form of nonafluorobutanesulfonates (nonaflates), has shown many advantages over commonly used triflates in transition metal-catalyzed reactions. Nonaflates have been employed in various metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, demonstrating their utility in laboratory and industrial scale organic synthesis. The review by Hoegermeier and Reissig highlights the cost-effectiveness and the advantages of nonaflates in synthesis (Hoegermeier & Reissig, 2009).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate of polyfluoroalkyl chemicals, which include compounds related to 1,1,1-Trifluorobut-3-en-2-ol, has been studied with a focus on microbial degradation. These chemicals, due to their persistence and potential for bioaccumulation, pose environmental risks. Understanding the microbial degradation pathways is crucial for assessing their environmental impact and for developing strategies for remediation. Liu and Avendaño provide a comprehensive review of the biodegradability studies of these compounds, highlighting the importance of laboratory investigations to bridge knowledge gaps and suggest future research directions (Liu & Avendaño, 2013).

Trifluoromethylation and Related Reactions

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is another closely related compound that has been used for trifluoromethylation and related reactions, including the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The review by Chachignon, Guyon, and Cahard summarizes the recent progress in the application of CF3SO2Cl for these reactions, highlighting its importance in organic synthesis (Chachignon, Guyon, & Cahard, 2017).

Mechanism of Action

The reaction of TMS-ethers of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols with arenes in TfOH at room temperature for 5 min results in the formation of trans-/cis-1,3-diaryl-1-trifluoromethyl indanes in good yields (up to 99%). The reaction proceeds through an intermediate formation of the corresponding mesomeric CF3-allyl cations .

properties

IUPAC Name

1,1,1-trifluorobut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2-3,8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTUDWNSOPEAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532879
Record name 1,1,1-Trifluorobut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluorobut-3-en-2-ol

CAS RN

666-33-1
Record name 1,1,1-Trifluorobut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluorobut-3-en-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluorobut-3-en-2-ol
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluorobut-3-en-2-ol
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluorobut-3-en-2-ol
Reactant of Route 5
1,1,1-Trifluorobut-3-en-2-ol
Reactant of Route 6
1,1,1-Trifluorobut-3-en-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.